molecular formula C8H14N2O B13924322 2-(1-Isopropyl-1H-imidazol-2-yl)ethan-1-ol

2-(1-Isopropyl-1H-imidazol-2-yl)ethan-1-ol

Cat. No.: B13924322
M. Wt: 154.21 g/mol
InChI Key: WHFRESFPJLJRNP-UHFFFAOYSA-N
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Description

2-(1-Isopropyl-1H-imidazol-2-yl)ethan-1-ol is a chemical compound that belongs to the imidazole family Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Isopropyl-1H-imidazol-2-yl)ethan-1-ol typically involves the reaction of 1-isopropylimidazole with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide to facilitate the opening of the ethylene oxide ring and subsequent attachment to the imidazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(1-Isopropyl-1H-imidazol-2-yl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The hydrogen atoms on the imidazole ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-(1-Isopropyl-1H-imidazol-2-yl)acetaldehyde.

    Reduction: Formation of 2-(1-Isopropyl-1H-imidazol-2-yl)ethane.

    Substitution: Formation of various substituted imidazole derivatives.

Scientific Research Applications

2-(1-Isopropyl-1H-imidazol-2-yl)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and antifungal activities.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-(1-Isopropyl-1H-imidazol-2-yl)ethan-1-ol involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis. Additionally, the compound can interact with biological macromolecules, potentially inhibiting or activating specific pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-Imidazol-1-yl)ethanol: Similar structure but lacks the isopropyl group.

    1-(2-Hydroxyethyl)imidazole: Another similar compound with a hydroxyl group attached to the ethyl chain.

Uniqueness

The presence of the isopropyl group in 2-(1-Isopropyl-1H-imidazol-2-yl)ethan-1-ol imparts unique steric and electronic properties, making it distinct from other imidazole derivatives. This uniqueness can influence its reactivity and interaction with other molecules, potentially leading to different biological and chemical activities.

Properties

Molecular Formula

C8H14N2O

Molecular Weight

154.21 g/mol

IUPAC Name

2-(1-propan-2-ylimidazol-2-yl)ethanol

InChI

InChI=1S/C8H14N2O/c1-7(2)10-5-4-9-8(10)3-6-11/h4-5,7,11H,3,6H2,1-2H3

InChI Key

WHFRESFPJLJRNP-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=CN=C1CCO

Origin of Product

United States

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